molecular formula C9H11NO3S B2546727 (1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide CAS No. 1566001-07-7

(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide

Cat. No.: B2546727
CAS No.: 1566001-07-7
M. Wt: 213.25
InChI Key: BWANZGLYINPGAJ-UHFFFAOYSA-N
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Description

(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide (CAS: 1566001-07-7) is an organic compound with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.25 g/mol . Its structure comprises a dihydrobenzofuran core fused to a methanesulfonamide group. This compound is cataloged as a life science material and is available in high-purity forms (up to 99.999%) for research applications .

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c10-14(11,12)6-7-1-2-8-4-13-5-9(8)3-7/h1-3H,4-6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWANZGLYINPGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

One of the primary research areas for (1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide is its potential as an antimicrobial agent. Benzofuran derivatives have been studied extensively for their biological activities, including antibacterial and antifungal properties.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of benzofuran derivatives against various pathogens:

  • Antitubercular Activity : Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis. For instance, derivatives with specific substitutions on the benzofuran ring exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) as low as 8 μg/mL .
  • Antifungal Properties : Research indicates that benzofuran-based compounds can effectively inhibit fungal growth. For example, some synthesized benzofuran derivatives demonstrated MIC values ranging from 1.6 to 12.5 μg/mL against various fungal strains, indicating their potential as antifungal agents .
  • Broad-Spectrum Antimicrobial Activity : A study reported that certain benzofuran derivatives exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria, with MIC values comparable to established antimicrobial agents .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to this compound:

Case Study 1: Synthesis and Antimicrobial Evaluation

A series of benzofuran derivatives were synthesized and evaluated for their antimicrobial properties. The study highlighted that compounds with specific functional groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The most active derivative had an MIC of 25 μg/mL against these strains, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another study focusing on the SAR of benzofuran derivatives, researchers identified critical structural features that influenced antimicrobial potency. The presence of hydroxyl groups at specific positions on the benzofuran ring was found to significantly enhance activity against M. tuberculosis, suggesting that modifications to the structure can lead to improved therapeutic efficacy .

Data Tables

Compound NameActivity TypeMIC (μg/mL)Reference
Benzofuran derivative AAntitubercular8
Benzofuran derivative BAntifungal1.6
Benzofuran derivative CBroad-spectrum25

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on their core scaffolds and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Core Structure Key Functional Groups Potential Applications
(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide C₉H₁₁NO₃S 213.25 Dihydrobenzofuran Methanesulfonamide Research reagent
Benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives Varies ~350–400 Benzothienopyrimidinone Sulfonamide, thioether Selective COX-2 inhibition
2,3-Dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate C₁₀H₁₀O₅S 242.25 Oxo-dihydrobenzofuran Methyl sulfonate Pesticide
1-(2-Chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide C₂₀H₂₄ClNO₃S 409.93 Dihydrobenzofuran Methanesulfonamide, chlorophenyl, dimethylaminoethyl Pharmacological research

Key Differentiators

Sulfonamide vs. Sulfonate Derivatives
  • This confers higher water solubility but reduces membrane permeability compared to sulfonamides .
Benzofuran vs. Benzothienopyrimidinone Cores
  • Benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives (e.g., compounds 1 and 2 in ) incorporate a larger heterocyclic system (pyrimidinone fused to benzothiophene). This extended π-system may enhance binding to hydrophobic enzyme pockets, as seen in their selective COX-2 inhibitory activity .
Substituent Effects on Pharmacokinetics
  • The chlorophenyl and dimethylaminoethyl substituents in the compound from introduce steric bulk and basicity, which could influence receptor binding affinity and metabolic stability. These features are absent in the target compound, suggesting divergent pharmacological profiles.

Hydrogen-Bonding and Crystal Packing

  • The sulfonamide group in the target compound participates in directional hydrogen bonds , as described by Etter’s graph set analysis. Such interactions are critical in crystal engineering and molecular recognition .
  • In comparison, methyl sulfonate derivatives (e.g., ) rely on weaker electrostatic interactions, which may result in less predictable solid-state packing.

Research Implications and Limitations

  • While This compound shares structural motifs with bioactive compounds (e.g., COX-2 inhibitors ), its specific biological activity remains uncharacterized in the available literature.

Biological Activity

(1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H13NO3S\text{C}_{10}\text{H}_{13}\text{N}\text{O}_3\text{S}

This compound features a benzofuran ring fused with a methanesulfonamide group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to inhibit specific enzymes and receptors, which can lead to significant biological effects such as:

  • Antimicrobial Activity : Exhibits activity against various bacterial strains.
  • Anticancer Properties : Potential to induce apoptosis in cancer cells by disrupting key signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran compounds, including this compound, possess notable antimicrobial properties. For instance:

  • Compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy:

  • In vitro studies showed that related compounds could significantly inhibit the growth of various cancer cell lines, with IC50 values ranging from 0.20 to 16.79 μM .

Study 1: Anticancer Mechanism

A study investigating the mechanism of action revealed that this compound promotes apoptosis in A549 lung cancer cells through the intrinsic pathway. Key findings included:

  • Induction of cytochrome c release from mitochondria.
  • Activation of caspases (-9 and -3), indicating engagement of apoptotic pathways .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of benzofuran derivatives against M. tuberculosis. The results demonstrated:

  • Compounds exhibited significant antimycobacterial activity with MIC values indicating effective inhibition .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialM. tuberculosis2 μg/mL
AnticancerA549 Cells0.20 - 16.79 μM
AnticancerHeLa Cells6.72 μM
AnticancerMDA-MB-231 Cells4.87 μM

Q & A

Q. What synthetic routes are recommended for the preparation of (1,3-Dihydro-2-benzofuran-5-yl)methanesulfonamide?

A common approach involves coupling a benzofuran derivative with methanesulfonyl chloride. For example, sulfonamide formation typically requires reacting a primary or secondary amine (here, the 5-amino group on the dihydrobenzofuran scaffold) with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. Solvents such as dichloromethane or THF are used under inert conditions (0–25°C, 4–24 hours). Reaction progress can be monitored via TLC or LC-MS, and purification achieved via column chromatography .

Q. How can the structural integrity of this compound be verified post-synthesis?

Structural confirmation requires a combination of analytical techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methanesulfonamide integration at δ 3.0–3.5 ppm for the SO2_2NH2_2 group).
  • X-ray crystallography : Resolves dihydrobenzofuran ring conformation and sulfonamide geometry (as demonstrated for analogous benzofuran sulfonamides in crystallographic studies) .
  • HRMS : Validates molecular weight (e.g., predicted exact mass ~215.05 g/mol).

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Polar aprotic solvents (e.g., DMSO, DMF) typically enhance solubility due to the sulfonamide’s polarity. Stability assays in aqueous buffers (pH 4–9) should include HPLC monitoring for hydrolysis or degradation. For biological assays, stock solutions in DMSO (≤1% v/v) are standard to avoid solvent interference .

Advanced Research Questions

Q. How do structural modifications to the dihydrobenzofuran core influence the compound’s bioactivity?

Systematic SAR studies can evaluate:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at the 4-position may enhance metabolic stability.
  • Ring saturation : The 1,3-dihydro configuration reduces aromaticity, potentially altering binding affinity compared to fully aromatic benzofurans.
  • Sulfonamide substitution : Replacing the methanesulfonamide with bulkier groups (e.g., trifluoromethanesulfonyl) may modulate target selectivity. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations can predict binding modes to biological targets .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

Key parameters include:

  • Polar Surface Area (PSA) : A PSA ≤140 Ų (calculated via software like MarvinSketch) correlates with improved oral bioavailability .
  • Rotatable bonds : ≤10 bonds (e.g., from the sulfonamide and benzofuran moieties) enhance membrane permeability.
  • logP : Predicted using tools like SwissADME; optimal ranges (logP 1–3) balance solubility and absorption. MD simulations (e.g., GROMACS) can further assess membrane permeation rates .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times.
  • Metabolic interference : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) can alter in vivo efficacy. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
  • Structural analogs : Compare data with closely related compounds (e.g., ethofumesate, a benzofuran sulfonate herbicide) to identify scaffold-specific trends .

Safety and Handling

  • Toxicity : Limited data available. Assume acute toxicity (LD50_{50} >500 mg/kg in rodents) based on structurally similar sulfonamides. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Stable at –20°C in anhydrous DMSO or under nitrogen. Avoid prolonged exposure to light/moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.